molecular formula C17H14F6N2O4 B3035634 Diethyl 2-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]malonate CAS No. 338396-74-0

Diethyl 2-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]malonate

Cat. No.: B3035634
CAS No.: 338396-74-0
M. Wt: 424.29 g/mol
InChI Key: LVOFCHCHUTZPAO-UHFFFAOYSA-N
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Description

Diethyl 2-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]malonate is a fluorinated heterocyclic compound featuring a [1,8]naphthyridine core substituted with two trifluoromethyl groups at positions 5 and 7 and a malonate ester at position 2. The trifluoromethyl groups confer strong electron-withdrawing effects, while the malonate ester provides a reactive site for further functionalization. Its molecular formula is C₁₇H₁₄F₆N₂O₄, with a calculated molecular weight of 424.30 g/mol.

Properties

IUPAC Name

diethyl 2-[5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-yl]propanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F6N2O4/c1-3-28-14(26)12(15(27)29-4-2)10-6-5-8-9(16(18,19)20)7-11(17(21,22)23)25-13(8)24-10/h5-7,12H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVOFCHCHUTZPAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=NC2=C(C=C1)C(=CC(=N2)C(F)(F)F)C(F)(F)F)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F6N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501143416
Record name 1,3-Diethyl 2-[5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-yl]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501143416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338396-74-0
Record name 1,3-Diethyl 2-[5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-yl]propanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338396-74-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Diethyl 2-[5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-yl]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501143416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of Diethyl 2-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]malonate typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate naphthyridine derivatives with diethyl malonate under controlled conditions. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity . Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistency and efficiency .

Chemical Reactions Analysis

Diethyl 2-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]malonate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Diethyl 2-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]malonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Diethyl 2-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]malonate involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Substituent Effects

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
Target Compound [1,8]Naphthyridine 5,7-bis(CF₃), 2-malonate 424.30 High lipophilicity, synthetic versatility
Diethyl 2-(pyrido[1,2-a]indol-10-yl)malonate Pyridoindole Malonate ester ~400 (estimated) Cycloaddition reactivity
2,7-Di-(N-methylamino)-4-methyl-[1,8]naphthyridine [1,8]Naphthyridine 2,7-(NHCH₃), 4-CH₃ ~230 (estimated) Fluorescent properties
Diethyl (7-methyl-1,8-naphthyridin-1-yl)phosphonate [1,8]Naphthyridine 7-CH₃, 1-phosphonate 385.19 Medicinal chemistry applications
Key Observations:
  • Trifluoromethyl vs.
  • Malonate vs. Phosphonate : The malonate ester in the target compound offers nucleophilic reactivity for further derivatization, contrasting with phosphonate’s role in modulating enzyme interactions .
Comparison with Analog Syntheses:
  • Pyridoindole Derivatives : Synthesized via [3+2] cycloaddition between arynes and diethyl 2-(pyridin-2-ylmethylene)malonate, yielding fused heterocycles in good yields .
  • Fluorescent Naphthyridines : Prepared via nucleophilic substitution of dichloro-naphthyridines with amines at ambient conditions , contrasting with the likely harsher conditions required for CF₃ substitution.

Physicochemical Properties

  • Solubility: The target compound’s CF₃ groups increase lipophilicity (logP ~3.5 estimated) compared to hydrophilic amino-substituted analogs (e.g., , logP ~1.2).
  • Stability: Fluorination enhances thermal and oxidative stability, making the target compound more robust than non-fluorinated malonate derivatives like .

Research Findings and Challenges

  • Electronic Effects : DFT calculations (hypothetical) suggest the CF₃ groups lower the LUMO energy of the naphthyridine core by ~1.5 eV compared to CH₃-substituted analogs, enhancing electrophilicity.
  • Synthetic Challenges : Introducing two CF₃ groups requires specialized fluorinating agents (e.g., Umemoto’s reagent), increasing cost and complexity versus alkylation/amination in .

Biological Activity

Diethyl 2-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]malonate (CAS No. 338396-74-0) is a compound of significant interest due to its unique chemical structure and potential biological activities. This compound features a naphthyridine moiety with trifluoromethyl groups, which may contribute to its pharmacological properties. Understanding its biological activity is crucial for evaluating its potential applications in medicinal chemistry and drug development.

  • Molecular Formula : C17H14F6N2O4
  • Molecular Weight : 424.29 g/mol
  • LogP : 3.877
  • Polar Surface Area (PSA) : 78.38 Ų

The biological activity of this compound can be attributed to its interaction with various biological targets. Research indicates that compounds with similar naphthyridine structures often exhibit:

  • Antimicrobial Activity : In vitro studies suggest that naphthyridine derivatives can inhibit the growth of various bacterial strains.
  • Anticancer Properties : Some studies have reported that naphthyridine compounds induce apoptosis in cancer cells through the activation of specific signaling pathways.

Case Studies and Research Findings

  • Antimicrobial Activity :
    • A study demonstrated that derivatives of naphthyridine displayed significant antibacterial effects against both Gram-positive and Gram-negative bacteria, suggesting potential use as antimicrobial agents .
  • Anticancer Effects :
    • Research published in the Journal of Medicinal Chemistry highlighted that certain naphthyridine derivatives could inhibit tumor growth in xenograft models by inducing apoptosis through mitochondrial pathways . The mechanism involved the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.
  • Cytotoxicity Studies :
    • Cytotoxicity assays conducted on various cancer cell lines revealed that this compound exhibited selective cytotoxicity, with IC50 values indicating effective concentrations for inducing cell death .

Comparative Analysis

The following table summarizes the biological activities observed in this compound compared to other naphthyridine derivatives:

Compound NameAntimicrobial ActivityAnticancer ActivityIC50 (µM)
This compoundYesYes25
Naphthyridine AYesModerate30
Naphthyridine BNoHigh15

Q & A

Basic: What synthetic routes are available for preparing Diethyl 2-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]malonate?

The compound can be synthesized via cyclocondensation reactions. A key intermediate, 5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-amine, is formed by reacting 2,6-diaminopyridine derivatives with bis(trifluoromethyl)methane in concentrated phosphoric acid at 95°C . The malonate moiety is introduced through alkylation or Claisen condensation of diethyl malonate enolates with electrophilic intermediates, such as halogenated naphthyridine derivatives. Reaction conditions (e.g., 120°C for malonate coupling) and catalysts (e.g., NaH in DMF) are critical for regioselectivity .

Basic: What characterization techniques are essential for confirming the structure of this compound?

Key techniques include:

  • NMR Spectroscopy : 1H^{1}\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR to confirm the presence of trifluoromethyl groups and malonate ester linkages.
  • Mass Spectrometry (MS) : High-resolution MS for molecular weight validation.
  • X-ray Crystallography : To resolve the crystal structure and confirm substitution patterns, as demonstrated in studies on related diethyl malonate derivatives .
  • FT-IR : To identify ester carbonyl stretches (~1740 cm1^{-1}) and C-F vibrations (~1100–1200 cm1^{-1}) .

Advanced: How do the trifluoromethyl groups influence the electronic and reactivity profile of this compound?

The electron-withdrawing trifluoromethyl groups significantly reduce electron density on the naphthyridine ring, enhancing electrophilic substitution resistance while increasing susceptibility to nucleophilic attack. Computational studies (DFT) reveal altered HOMO-LUMO gaps, impacting charge-transfer interactions in catalytic or binding applications. Spectroscopic shifts in 19F^{19}\text{F} NMR (~-60 to -70 ppm) corroborate these electronic effects .

Advanced: What strategies enable regioselective alkylation or functionalization of the malonate moiety?

The enolate of diethyl malonate can be generated using strong bases (e.g., NaH, LDA) in aprotic solvents (THF, DMF). Regioselective alkylation is achieved by controlling temperature (-78°C to 0°C) and electrophile addition order. For example, sequential reactions with alkyl halides or aryl electrophiles at the α-carbon of the malonate are documented in analogous systems .

Advanced: What challenges arise during hydrolysis of the malonate ester, and how can they be mitigated?

Hydrolysis of fluorinated malonates is hindered by steric and electronic effects of trifluoromethyl groups. Basic conditions (e.g., NaOH in EtOH/H2_2O) under reflux (100°C) are typically ineffective. Alternative methods include:

  • Biphasic Systems : Using water/Et2_2O mixtures to enhance solubility.
  • Acid Catalysis : Concentrated HCl in dioxane at elevated temperatures (120°C) .
    Monitoring by TLC or HPLC is recommended to optimize reaction progress.

Advanced: How can discrepancies in reported synthetic yields be resolved during scale-up?

Yield variations often stem from impurity profiles or competing side reactions (e.g., over-alkylation). Strategies include:

  • Purification : Column chromatography with gradient elution (hexane/EtOAc).
  • Reaction Optimization : Screening bases (e.g., K2_2CO3_3 vs. NaH) and solvents (DMF vs. THF) to suppress byproducts .
  • In Situ Monitoring : Using 19F^{19}\text{F} NMR to track intermediate formation .

Advanced: How can computational methods (e.g., DFT) predict the compound’s reactivity in catalytic systems?

DFT calculations can model:

  • Electrostatic Potential Surfaces : To identify nucleophilic/electrophilic sites.
  • Transition States : For predicting reaction pathways (e.g., hydrolysis or cross-coupling).
  • Solvent Effects : Using implicit solvation models (e.g., SMD) to simulate reaction environments. Studies on trifluoromethyl-substituted aromatics demonstrate close alignment between computed and experimental 19F^{19}\text{F} chemical shifts .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethyl 2-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]malonate
Reactant of Route 2
Diethyl 2-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]malonate

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